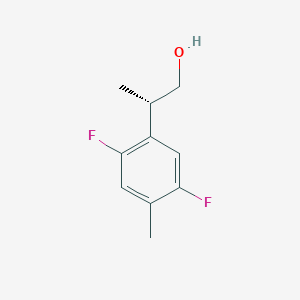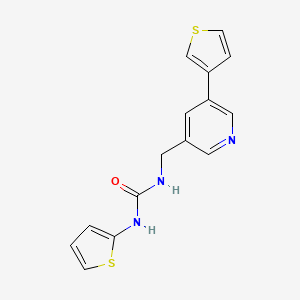
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Cytokinin-like Activity and Plant Growth Enhancement Urea derivatives, including compounds similar to 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, have been explored for their cytokinin-like activity, which influences cell division and differentiation in plants. Studies have identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting their potential in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Intermolecular Hydrogen Bonding and Cytosine Complexation Research into pyrid-2-yl ureas has revealed their ability to undergo conformational changes and bind cytosine through intermolecular hydrogen bonding. This property could be relevant in the development of novel biochemical probes or therapeutic agents targeting nucleic acid structures (Chien et al., 2004).
Antimicrobial Agents Substituted urea derivatives, including those with structural similarities to 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, have shown a broad spectrum of antimicrobial activity. These compounds have been tested against various microorganisms, offering insights into the pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).
Acetylcholinesterase Inhibitors In the search for new treatments for diseases like Alzheimer's, urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity. This research area focuses on optimizing the chemical structure to enhance interaction with the enzyme, potentially leading to novel therapeutic agents (Vidaluc et al., 1995).
Metallo-supramolecular Assemblies Studies have also explored the use of urea derivatives in the formation of metallo-supramolecular macrocycles, highlighting the potential of these compounds in creating new materials with unique properties. These macrocycles are generated in a finely balanced equilibrium and characterized by their hydrogen bonding sites, which converge towards the center of the assemblies, suggesting applications in nanotechnology and material science (Troff et al., 2012).
Eigenschaften
IUPAC Name |
1-thiophen-2-yl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-4-21-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWQWAHUPMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


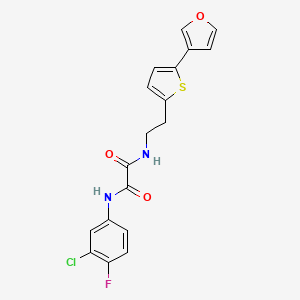

![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)
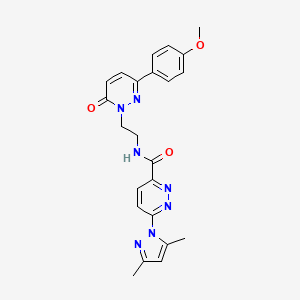
![N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2734533.png)
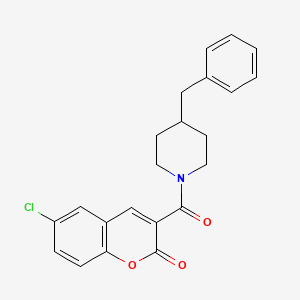
![4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2734537.png)
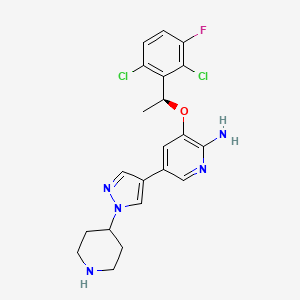
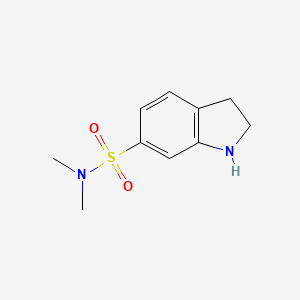
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)

